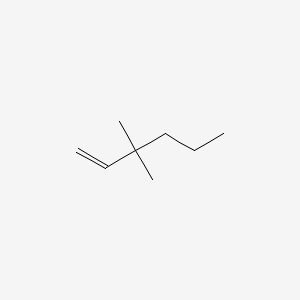

3,3-Dimethyl-1-hexene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylhex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-7-8(3,4)6-2/h6H,2,5,7H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYYKIMRVXDSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187648 | |

| Record name | 3,3-Dimethyl-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3404-77-1 | |

| Record name | 3,3-Dimethyl-1-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3404-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-1-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003404771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyl-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexene, 3,3-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 3,3-Dimethyl-1-hexene

Audience: Researchers, scientists, and drug development professionals.

Abstract

3,3-Dimethyl-1-hexene is an organic compound classified as a branched-chain alkene.[1] Its structure, featuring a terminal double bond and a quaternary carbon center, imparts specific chemical reactivity and physical properties. This document provides a comprehensive overview of its core chemical data, including its molecular formula, physical properties, and a representative synthetic pathway. All quantitative data are summarized for clarity, and a logical workflow for its synthesis is visualized.

Chemical Identity and Molecular Formula

This compound is an aliphatic hydrocarbon. Its molecular structure consists of a six-carbon hexene backbone with the double bond located at the first carbon (C1).[2][3] Two methyl groups are attached to the third carbon (C3), creating a quaternary carbon.[2] The confirmed molecular formula for this compound is C₈H₁₆ .[4][5][6]

Physicochemical Properties

The compound is a colorless liquid at room temperature and is insoluble in water but soluble in common organic solvents.[1][7] Its branched nature influences its physical constants, such as its boiling point and density.[1] Key quantitative properties are summarized in Table 1.

| Property | Value | Unit |

| Molecular Formula | C₈H₁₆ | - |

| Molecular Weight | 112.21 | g/mol |

| Boiling Point | 104 - 106.9 | °C |

| Density | 0.72 | g/cm³ |

| Refractive Index | 1.407 - 1.41 | - |

| Flash Point | 10.7 | °C |

| CAS Number | 3404-77-1 | - |

| Sources:[4][5][7][8] |

Synthesis Pathway and Experimental Protocol

While various synthetic routes exist, a common conceptual approach for creating hindered alkenes like this compound involves Grignard reactions or Wittig reactions. Below is a detailed theoretical protocol for a Grignard-based synthesis, which is a fundamental method in organic chemistry for forming carbon-carbon bonds.

Experimental Protocol: Synthesis via Grignard Reagent

-

Objective: To synthesize this compound from 3,3-dimethyl-1-chloro-butane (as a precursor to the Grignard reagent) and an appropriate electrophile. A more direct documented route involves the reaction of a propylmagnesium halide with a dimethyl-substituted allyl halide.

-

Materials:

-

Magnesium turnings

-

Allyl bromide (bromo-propene)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer.

-

-

Methodology:

-

Grignard Reagent Formation: Place magnesium turnings in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add a small volume of anhydrous diethyl ether. Dissolve 1-bromo-3,3-dimethylbutane in anhydrous diethyl ether and add it dropwise to the magnesium suspension via a dropping funnel. The reaction is initiated (indicated by cloudiness and gentle bubbling) and maintained at a gentle reflux until most of the magnesium is consumed. This forms the Grignard reagent, 3,3-dimethylbutylmagnesium bromide.

-

Coupling Reaction: Cool the Grignard reagent solution in an ice bath. Dissolve allyl bromide in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition.

-

Workup and Quenching: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Slowly quench the reaction by adding saturated aqueous ammonium chloride solution dropwise to decompose any unreacted Grignard reagent.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer (ether) from the aqueous layer. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate. Filter to remove the drying agent.

-

Isolation: Remove the diethyl ether solvent using a rotary evaporator. The resulting crude product can be purified by fractional distillation to yield pure this compound.

-

Logical Workflow and Visualization

The synthesis described above can be represented as a logical workflow, from starting materials to the final product.

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor.[4] It may be fatal if swallowed and enters airways, posing an aspiration hazard.[4] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are required when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

- 1. CAS 3404-77-1: this compound | CymitQuimica [cymitquimica.com]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. This compound | C8H16 | CID 137924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 1-Hexene, 3,3-dimethyl- [webbook.nist.gov]

- 7. labproinc.com [labproinc.com]

- 8. This compound [stenutz.eu]

3,3-Dimethyl-1-hexene chemical structure and bonding

An In-depth Technical Guide to 3,3-Dimethyl-1-hexene: Structure, Bonding, and Properties

This compound is an organic compound classified as a branched-chain alkene.[1] Its molecular formula is C₈H₁₆, and it consists of a six-carbon hexene backbone with two methyl groups attached to the third carbon atom.[1] The presence of a terminal carbon-carbon double bond and a sterically hindered quaternary carbon center gives this molecule unique chemical properties and reactivity. This technical guide provides a comprehensive overview of the chemical structure, bonding, physicochemical properties, and spectroscopic data of this compound. Additionally, a representative synthetic protocol is detailed, making this document a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Bonding

The structure of this compound is defined by a six-carbon chain where a double bond exists between carbon 1 and carbon 2.[2] Two methyl groups are substituted at the carbon 3 position, creating a quaternary carbon atom adjacent to the double bond.[2] The systematic IUPAC name for this compound is 3,3-dimethylhex-1-ene.[3]

The bonding consists of both sigma (σ) and pi (π) bonds. The double bond between C1 and C2 is composed of one σ bond and one π bond. The carbons of the double bond (C1 and C2) are sp² hybridized, leading to a trigonal planar geometry around them. The quaternary carbon (C3) and all other carbons in the alkyl chain are sp³ hybridized with tetrahedral geometry.

References

A Technical Guide to the Physicochemical Properties of 3,3-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physical and chemical properties of 3,3-Dimethyl-1-hexene, a branched-chain alkene. The information is curated for professionals in research and development, with a focus on delivering precise data, experimental context, and clear visual representations of key workflows.

General and Structural Information

This compound is an organic compound classified as an alkene, specifically an alpha-olefin, due to the presence of a carbon-carbon double bond at the C1 position.[1] Its molecular formula is C8H16.[1][2][3][4] The structure features a hexene backbone with two methyl groups attached to the third carbon atom, creating a sterically hindered quaternary center adjacent to the double bond, which influences its reactivity.[1] This compound is a colorless liquid at room temperature.[1][5][6]

Table 1: Compound Identifiers and Structural Details

| Identifier | Value |

| IUPAC Name | 3,3-dimethylhex-1-ene[7] |

| Synonyms | 1-Hexene, 3,3-dimethyl-[1][4]; 3,3-Dimethylhexene-1[3] |

| CAS Registry Number | 3404-77-1[2][3][4][5] |

| Molecular Formula | C8H16[1][2][3][4] |

| Molecular Weight | 112.21 - 112.22 g/mol [2][3][6] |

| Canonical SMILES | CCCC(C)(C)C=C[2][3] |

| InChIKey | RXYYKIMRVXDSFR-UHFFFAOYSA-N[3][4] |

Physicochemical Properties

The physical properties of this compound are summarized below. It is a volatile and highly flammable liquid, insoluble in water but soluble in organic solvents like alcohol, ether, and benzene.[1][8][9][10]

Table 2: Quantitative Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to Almost Colorless Clear Liquid[5][6] |

| Density | 0.714 - 0.72 g/cm³[2][3][6] |

| Boiling Point | 104 °C to 106.9 °C at 760 mmHg[2][3][5][11] |

| Melting Point | -103.01 °C (estimate)[2] |

| Flash Point | 10.7 °C to 11 °C[2][5] |

| Refractive Index (n20/D) | 1.407 to 1.41[3][5][6] |

| Vapor Density | >1 (vs air) |

| Water Solubility | Insoluble[1][8] |

| LogP (Octanol/Water) | 2.99870 to 3.8[2] |

| Purity (Typical) | >98.0% (GC)[5][6][11] |

Chemical Reactivity and Spectroscopic Data

As an alkene, the primary site of reactivity for this compound is the carbon-carbon double bond.[1] It readily undergoes addition reactions with reagents such as hydrogen and halogens.[1] Due to its structure, it serves as a valuable building block in organic synthesis and can be used in polymerization processes.[1][12] The steric hindrance provided by the adjacent dimethyl groups can influence the regioselectivity of certain reactions. Studies on the oxidation of linear hexene isomers have shown that the position of the double bond significantly affects reactivity, which is a key consideration in its application.[13]

Spectroscopic Characterization: The structure of this compound is confirmed using standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework.[14]

-

Infrared (IR) Spectroscopy: The presence of the C=C double bond and vinylic C-H bonds can be confirmed by characteristic absorption bands.[4][15][16]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity.[4]

Experimental Protocols and Workflows

While specific drug development applications are proprietary, the general synthesis and characterization of such a compound follow established organic chemistry protocols.

Conceptual Synthesis

One documented synthetic route involves the coupling of a Grignard reagent with an allylic halide. Specifically, the reaction of propylmagnesium chloride with 3,3-dimethyl-allyl chloride in diethyl ether has been reported to produce this compound with a high yield.[2]

Protocol for Analytical Characterization

Objective: To confirm the identity, purity, and structure of a synthesized batch of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment:

-

Instrumentation: A standard GC system coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

GC Oven Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 10 °C/min to 150 °C.

-

Final Hold: Hold at 150 °C for 2 minutes.

-

-

Injection: Inject 1 µL of a dilute solution of the sample in hexane (B92381) (e.g., 1 mg/mL).

-

MS Parameters: Scan in electron ionization (EI) mode from m/z 35 to 200.

-

Analysis: Purity is determined by the relative area percentage of the main peak in the chromatogram. The mass spectrum of the peak should correspond to the known fragmentation pattern of this compound.

2. NMR Spectroscopy for Structural Elucidation:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR Spectroscopy:

-

Acquire a proton spectrum on a 400 MHz or higher spectrometer.

-

Expected signals include peaks corresponding to the vinylic protons (C=CH₂), the allylic protons, the methylene (B1212753) groups of the propyl chain, and the two distinct singlet peaks for the gem-dimethyl groups.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected signals will correspond to the eight distinct carbon atoms in the molecule, including the two alkene carbons.

-

The following diagram illustrates the logical workflow for synthesizing and verifying the quality of this compound.

Safety and Handling

This compound is a hazardous substance requiring careful handling.

-

GHS Hazard Statements: It is classified as a highly flammable liquid and vapor (H225) and may be fatal if swallowed and enters airways (H304), indicating an aspiration hazard.[5][7]

-

Precautions: Handle in a well-ventilated area, away from ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[5] In case of ingestion, do NOT induce vomiting and seek immediate medical attention.[5] Store in a cool, well-ventilated place with the container tightly closed.[5]

References

- 1. CAS 3404-77-1: this compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound [stenutz.eu]

- 4. 1-Hexene, 3,3-dimethyl- [webbook.nist.gov]

- 5. This compound | 3404-77-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. labproinc.com [labproinc.com]

- 7. This compound | C8H16 | CID 137924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. 1-Hexene CAS#: 592-41-6 [m.chemicalbook.com]

- 10. 1-Hexene | C6H12 | CID 11597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound 98.0+%, TCI America 1 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 12. This compound | 3404-77-1 | Benchchem [benchchem.com]

- 13. Products from the Oxidation of Linear Isomers of Hexene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound(3404-77-1) 1H NMR spectrum [chemicalbook.com]

- 15. 1-Hexene, 3,3-dimethyl- [webbook.nist.gov]

- 16. 1-Hexene, 3,3-dimethyl- [webbook.nist.gov]

An In-Depth Technical Guide to 3,3-Dimethyl-1-hexene

CAS Registry Number: 3404-77-1

This technical guide provides a comprehensive overview of 3,3-Dimethyl-1-hexene, a branched terminal alkene of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines key synthetic and reaction protocols, and explores its potential, though currently limited, relevance in medicinal chemistry.

Chemical and Physical Properties

This compound is a colorless liquid with a chemical formula of C8H16 and a molecular weight of 112.21 g/mol .[1] Its structure features a hexene backbone with two methyl groups attached to the third carbon atom, creating a sterically hindered environment around the double bond. This structural characteristic significantly influences its reactivity. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Registry Number | 3404-77-1 | [1][2] |

| Molecular Formula | C8H16 | [1][2] |

| Molecular Weight | 112.215 g/mol | [2] |

| IUPAC Name | 3,3-dimethylhex-1-ene | [1] |

| Boiling Point | 106.9°C at 760 mmHg | [2] |

| Density | 0.72 g/cm³ | [2] |

| Refractive Index | 1.4070-1.4080 | [2] |

| Flash Point | 10.7°C | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents. | |

| Appearance | Colorless to almost colorless clear liquid. |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established organic chemistry methodologies, primarily the Grignard and Wittig reactions.

Grignard Reaction (Proposed)

A plausible synthetic route involves the reaction of a Grignard reagent with an appropriate carbonyl compound. For instance, the reaction of vinylmagnesium bromide with 3,3-dimethylbutanal could yield the target compound.

Experimental Protocol (General Procedure):

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a solution of vinyl bromide in anhydrous diethyl ether or THF dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

-

Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of 3,3-dimethylbutanal in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and purify by distillation.

Logical Workflow for Grignard Synthesis

References

An Analysis of the IUPAC Nomenclature for 3,3-Dimethyl-1-hexene

This document provides a detailed breakdown of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the organic compound 3,3-Dimethyl-1-hexene. The analysis confirms that "this compound" is the correct and systematic name for the molecule , adhering to the established rules for naming alkenes.

Deconstruction of the IUPAC Name

The systematic name this compound can be broken down into three core components, each defining a specific structural feature of the molecule according to IUPAC rules.

-

Parent Chain: The suffix "-hexene" identifies the longest continuous carbon chain that contains the carbon-carbon double bond.[1][2][3] "Hex-" indicates a chain of six carbon atoms, and the "-ene" suffix signifies the presence of at least one C=C double bond.[1][3][4]

-

Position of the Double Bond: The number "1-" preceding "hexene" is the locant for the double bond.[3] IUPAC rules dictate that the carbon chain must be numbered starting from the end closest to the double bond to assign it the lowest possible number.[1][2][4] Therefore, "1-hexene" specifies that the double bond is located between the first and second carbon atoms of the chain.

-

Substituents: The prefix "3,3-Dimethyl-" describes the substituents attached to the parent chain. "Methyl" refers to a single-carbon alkyl group (-CH₃). "Di-" indicates that there are two of these methyl groups. The numbers "3,3-" specify that both of these methyl groups are attached to the third carbon atom of the hexene chain.[5][6]

Logical Workflow for Nomenclature Assignment

The process of assigning the correct IUPAC name follows a hierarchical set of rules. This logical flow ensures a unique and unambiguous name for every chemical structure. The workflow for naming this specific alkene is visualized below.

Conclusion

Based on the systematic application of IUPAC nomenclature rules, the name this compound accurately describes the molecule's structure.[5][6] The process involves identifying the six-carbon parent chain containing a double bond (hexene), numbering the chain to place the double bond at the lowest position (1-), and identifying the two methyl groups located on the third carbon (3,3-Dimethyl-). The alternative name, 3,3-dimethylhex-1-ene, is also acceptable under IUPAC guidelines.[5][6][7]

References

An In-depth Technical Guide on the Physicochemical Properties of 3,3-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of 3,3-Dimethyl-1-hexene, including experimental protocols for their determination. The information is curated for professionals in research and development who require precise data and methodologies for chemical analysis.

Physicochemical Data of this compound

The boiling and melting points are critical physical constants for the characterization and purity assessment of a substance. The data for this compound are summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 104 °C | Not specified |

| Boiling Point | 106.9 °C | at 760 mmHg[1] |

| Melting Point | -103.01 °C | (estimate)[1] |

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling and melting points is fundamental in chemical synthesis and analysis. The following are detailed experimental methodologies applicable for determining these properties for this compound.

1. Boiling Point Determination using the Thiele Tube Method

This method is suitable for determining the boiling point of small quantities of a liquid.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating mantle or Bunsen burner, and mineral oil.

-

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in a Thiele tube filled with mineral oil, ensuring the side arm is properly heated to allow for convection currents.[2]

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.

-

The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube.[2]

-

To confirm, the heat source is removed, and the temperature at which the liquid sample begins to enter the capillary tube is recorded. This temperature should be very close to the boiling point.

-

2. Melting Point Determination using a Capillary Tube

For substances that are solid at room temperature, or for determining the freezing point of a liquid sample, the following method can be adapted. Given that this compound has a very low estimated melting point, this procedure would be conducted at sub-ambient temperatures.

-

Apparatus: Capillary tubes, melting point apparatus (such as a Mel-Temp) or a cooling bath, thermometer, and a finely powdered solid sample.

-

Procedure:

-

A small amount of the solidified this compound is introduced into a capillary tube, which is then sealed.[3]

-

The capillary tube is placed in a melting point apparatus or a cooling bath.

-

The temperature is slowly decreased until the sample solidifies.

-

The temperature is then slowly increased at a rate of about 1-2°C per minute.[3]

-

The temperature at which the first signs of melting are observed is recorded as the beginning of the melting range.

-

The temperature at which the last crystal of the solid melts is recorded as the end of the melting range. For a pure substance, this range should be narrow.[3]

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the decision-making process for selecting the appropriate method for determining the boiling or melting point of a chemical sample.

References

An In-depth Technical Guide to the Molecular Weight of 3,3-Dimethyl-1-hexene

This guide provides a comprehensive overview of the molecular weight of 3,3-Dimethyl-1-hexene, tailored for researchers, scientists, and drug development professionals. It includes a summary of its physicochemical properties, a detailed experimental protocol for its analysis, and a logical workflow for molecular weight determination.

Physicochemical Properties of this compound

This compound is an organic compound classified as an alkene.[1] Its structure consists of a six-carbon chain with a double bond at the first carbon and two methyl groups attached to the third carbon.[2][3] The chemical formula for this compound is C8H16.[1][4][5][6][7][8]

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H16 | [1][4][5][6][8] |

| Molecular Weight | 112.22 g/mol | [9] |

| Exact Mass | 112.125200510 Da | [5] |

| Density | 0.72 g/cm³ | [5][9] |

| Boiling Point | 104 - 106.9 °C at 760 mmHg | [5] |

| Refractive Index | 1.4070 - 1.41 | [5][9] |

| Flash Point | 10.7 °C | [5] |

Experimental Protocol: Analysis by Gas Chromatography (GC)

Gas chromatography is a common analytical technique used to separate and identify volatile organic compounds, making it well-suited for the analysis of this compound. The following is a generalized protocol for the analysis of hydrocarbon mixtures, which can be adapted for this compound.

Objective: To determine the purity of a this compound sample and confirm its retention time for identification purposes.

Materials and Equipment:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

-

Capillary column suitable for hydrocarbon analysis (e.g., Petrocol™ DH)

-

Helium or Hydrogen as carrier gas

-

Syringe for sample injection

-

Sample of this compound

-

Appropriate solvent (e.g., hexane)

-

Standard mixture of alkanes for retention time comparison

Procedure:

-

Instrument Setup:

-

Set the GC oven to an initial temperature, for example, 60°C.

-

Set the injector and detector temperatures. For an FID, a typical temperature is 250°C.

-

Set the carrier gas flow rate.

-

If performing a temperature-programmed analysis, define the temperature ramp rate (e.g., 10°C/minute) and the final temperature.

-

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable solvent like hexane. The concentration should be appropriate for the detector's sensitivity.

-

-

Injection:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

-

-

Data Acquisition:

-

Start the data acquisition software to record the chromatogram. The components of the sample will separate based on their boiling points and interactions with the stationary phase of the column.

-

-

Analysis:

-

Identify the peak corresponding to this compound by comparing its retention time to that of a known standard.

-

The area of the peak is proportional to the concentration of the compound. The purity of the sample can be estimated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

-

Logical Workflow for Molecular Weight Determination

The molecular weight of a compound can be determined from its chemical formula. The following diagram illustrates the logical steps involved in this calculation.

Caption: Workflow for calculating the molecular weight from a chemical formula.

References

- 1. Molecular Weight Determination of Volatile Liquids using Tea Kettle Apparatus [gavinpublishers.com]

- 2. vernier.com [vernier.com]

- 3. content.pulaskischools.org [content.pulaskischools.org]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. justonly.com [justonly.com]

- 6. Gas Chromatography: Analysis of a Hydrocarbon Mixture [sites.pitt.edu]

- 7. chem.fsu.edu [chem.fsu.edu]

- 8. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]

- 9. agilent.com [agilent.com]

An In-depth Technical Guide to the Synthesis of 3,3-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-hexene is a valuable branched alkene that serves as a key building block in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals. Its unique sterically hindered structure makes it an interesting target for methodological studies in organic synthesis. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in their synthetic endeavors.

Synthesis Pathways Overview

Several strategic approaches can be employed for the synthesis of this compound. The most prominent methods include:

-

Grignard Reaction followed by Dehydration: A classic and versatile method involving the formation of a tertiary alcohol intermediate, which is subsequently dehydrated to the target alkene.

-

Wittig Reaction: A highly reliable method for the specific formation of carbon-carbon double bonds, offering excellent control over the location of the double bond.

-

Olefin Metathesis: A modern and powerful catalytic approach for the formation of new alkenes through the scrambling of olefinic fragments.

Each of these pathways offers distinct advantages and challenges in terms of substrate availability, reaction conditions, and potential side products. The choice of a particular method will depend on the specific requirements of the synthesis, such as scale, desired purity, and available starting materials.

I. Grignard Reaction and Subsequent Dehydration

This two-step approach first involves the synthesis of 3,3-dimethyl-1-hexanol (B78353) via a Grignard reaction. The resulting alcohol is then subjected to acid-catalyzed dehydration to yield this compound. A common route to the precursor alcohol is the reaction of propylmagnesium bromide with 3,3-dimethylbutanal.

Quantitative Data

| Reaction Step | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| Grignard Reaction | Propylmagnesium bromide, 3,3-Dimethylbutanal | Anhydrous diethyl ether, room temperature | 3,3-Dimethyl-1-hexanol | 70-85 (typical) | [1] |

| Dehydration | 3,3-Dimethyl-1-hexanol | Concentrated H₂SO₄ or H₃PO₄, heat | This compound | Mixture of isomers (minor product) | [2] |

Experimental Protocols

Step 1: Synthesis of 3,3-Dimethyl-1-hexanol via Grignard Reaction

Materials:

-

Magnesium turnings

-

3,3-Dimethylbutanal

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (for activation)

Procedure:

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

-

Prepare a solution of 1-bromopropane in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the 1-bromopropane solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate the formation of the Grignard reagent.

-

Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of propylmagnesium bromide.

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of 3,3-dimethylbutanal in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation to obtain crude 3,3-dimethyl-1-hexanol, which can be purified by distillation.

Step 2: Acid-Catalyzed Dehydration of 3,3-Dimethyl-1-hexanol

Materials:

-

3,3-Dimethyl-1-hexanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Place 3,3-dimethyl-1-hexanol in a round-bottom flask suitable for distillation.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

-

Heat the mixture to a temperature sufficient to distill the alkene product as it is formed (typically 150-180°C for primary alcohols).[2][3]

-

Collect the distillate, which will contain a mixture of alkene isomers and water.

-

Wash the distillate with saturated sodium bicarbonate solution to neutralize any acid, followed by a wash with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The final product, a mixture of alkenes, can be purified and the isomers separated by fractional distillation. It is important to note that due to carbocation rearrangements, this compound is expected to be a minor product in this reaction.[2]

Signaling Pathway Diagram

Caption: Dehydration of 3,3-Dimethyl-1-hexanol with carbocation rearrangements.

II. Wittig Reaction

The Wittig reaction offers a highly regioselective method for the synthesis of this compound. This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide. For the synthesis of a terminal alkene like this compound, a suitable starting material would be 3,3-dimethylbutanal, which is reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).

Quantitative Data

| Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| 3,3-Dimethylbutanal, Methyltriphenylphosphonium (B96628) bromide | Strong base (e.g., n-BuLi or NaHMDS), Anhydrous THF | This compound | 80-95 (typical for non-stabilized ylides) | [4][5] |

Experimental Protocol

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes or Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

3,3-Dimethylbutanal

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

All glassware must be oven-dried and the reaction must be carried out under an inert atmosphere.

-

In a two-necked round-bottom flask, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-BuLi or NaHMDS dropwise to the suspension with vigorous stirring. The formation of a deep orange or yellow color indicates the generation of the ylide.

-

Stir the ylide solution at 0 °C for 30 minutes.

-

Add a solution of 3,3-dimethylbutanal in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel to yield pure this compound.

Signaling Pathway Diagram

Caption: The Wittig reaction pathway for this compound synthesis.

III. Olefin Metathesis

Olefin metathesis is a powerful catalytic method for the formation of carbon-carbon double bonds. A plausible route to this compound is the cross-metathesis of a commercially available terminal alkene, such as 1-pentene (B89616), with 3,3-dimethyl-1-butene (B1661986) (neohexene). This reaction is typically catalyzed by a ruthenium-based catalyst, such as a Grubbs catalyst.

Quantitative Data

| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 1-Pentene, 3,3-Dimethyl-1-butene | Grubbs' 2nd Generation Catalyst | Dichloromethane (B109758), reflux | this compound | Moderate to good (dependent on conditions) |[6][7] |

Experimental Protocol

Materials:

-

1-Pentene

-

3,3-Dimethyl-1-butene

-

Grubbs' second-generation catalyst

-

Anhydrous and degassed dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

All manipulations should be performed under an inert atmosphere using Schlenk techniques.

-

In a Schlenk flask, dissolve 1-pentene and 3,3-dimethyl-1-butene in anhydrous and degassed DCM.

-

Add Grubbs' second-generation catalyst (typically 1-5 mol%) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The catalyst can be quenched by the addition of a small amount of ethyl vinyl ether.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel to afford this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound via olefin metathesis.

Conclusion

The synthesis of this compound can be achieved through several effective pathways, each with its own merits. The Grignard reaction followed by dehydration is a fundamental approach, though it may lead to a mixture of isomeric products. The Wittig reaction provides excellent regioselectivity for the formation of the terminal alkene. Olefin metathesis represents a modern and efficient catalytic method. The selection of the optimal synthetic route will be guided by factors such as the availability of starting materials, desired product purity, and the scale of the reaction. This guide provides the necessary technical details to enable researchers to successfully synthesize this compound for their specific applications.

References

- 1. uwindsor.ca [uwindsor.ca]

- 2. benchchem.com [benchchem.com]

- 3. Catalyst screening for dehydration of primary alcohols from renewable feedstocks under formation of alkenes at energy-saving mild reaction conditions ... - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01038H [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Cross Metathesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Reactivity and Stability of 3,3-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3,3-Dimethyl-1-hexene, an unsaturated hydrocarbon with significant potential in organic synthesis. The document details its reactivity in key electrophilic addition reactions, including hydrohalogenation and hydration, explores its behavior under oxidative conditions, discusses its polymerization potential, and examines its thermal stability. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development by providing detailed experimental insights and predictive chemical behavior.

Introduction

This compound, also known as neohexene, is a branched-chain alkene with the molecular formula C8H16.[1] Its structure, featuring a terminal double bond and a sterically hindered quaternary carbon at the allylic position, imparts unique reactivity and stability characteristics. The presence of the carbon-carbon double bond makes it a versatile precursor for a variety of functionalized compounds through addition reactions.[1] This guide delves into the core aspects of its chemical behavior, supported by experimental data and mechanistic insights, to facilitate its application in complex organic syntheses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H16 |

| Molecular Weight | 112.21 g/mol |

| CAS Number | 3404-77-1 |

| Appearance | Colorless liquid |

| Boiling Point | 106.9 °C at 760 mmHg |

| Density | 0.72 g/mL |

| Solubility | Insoluble in water; soluble in organic solvents.[1] |

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the terminal double bond, which is susceptible to electrophilic attack.

Electrophilic Addition Reactions

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound is expected to proceed via a carbocation intermediate. According to Markovnikov's rule, the initial protonation of the double bond will occur at the less substituted carbon (C1), leading to the formation of a secondary carbocation at C2.

However, due to the proximity of the quaternary carbon at C3, a 1,2-hydride or 1,2-alkyl shift is likely to occur to form a more stable tertiary carbocation. For instance, in the reaction with HBr, the initial secondary carbocation can rearrange to a tertiary carbocation, leading to the formation of 3-bromo-2,3-dimethylhexane as the major product, alongside the direct addition product, 2-bromo-3,3-dimethylhexane.[2]

Reaction Scheme:

-

Direct Addition (Markovnikov Product): CH2=CH-C(CH3)2-CH2-CH2-CH3 + HBr → CH3-CH(Br)-C(CH3)2-CH2-CH2-CH3

-

Rearranged Product: CH2=CH-C(CH3)2-CH2-CH2-CH3 + HBr → [CH3-CH(+)-C(CH3)2-CH2-CH2-CH3] → [CH3-CH2-C(+)(CH3)-CH(CH3)-CH2-CH3] → CH3-CH2-C(Br)(CH3)-CH(CH3)-CH2-CH3

Experimental Protocol: Hydrobromination of this compound (General Procedure)

A solution of this compound in an inert solvent such as dichloromethane (B109758) or pentane (B18724) is cooled in an ice bath. A solution of hydrogen bromide in acetic acid or as a gas is then slowly added with stirring.[3] The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The product mixture can be analyzed and separated by fractional distillation or column chromatography.

The acid-catalyzed hydration of this compound follows a similar mechanistic pathway to hydrohalogenation, involving a carbocation intermediate.[4] The reaction with water in the presence of an acid catalyst, such as sulfuric acid, is expected to yield a mixture of alcohols. The initial protonation of the alkene forms a secondary carbocation, which can then be attacked by water to form 2-hexanol (B165339) derivative after deprotonation. However, rearrangement to a more stable tertiary carbocation is highly probable, leading to the formation of a tertiary alcohol as the major product. It has been reported that the acid-catalyzed hydration of 3,3-dimethylhex-1-ene yields 2,3-dimethylhexan-3-ol as the major product.[5]

Reaction Scheme:

-

Direct Hydration Product (Minor): CH2=CH-C(CH3)2-CH2-CH2-CH3 + H2O/H+ → CH3-CH(OH)-C(CH3)2-CH2-CH2-CH3

-

Rearranged Hydration Product (Major): CH2=CH-C(CH3)2-CH2-CH2-CH3 + H2O/H+ → [CH3-CH(+)-C(CH3)2-CH2-CH2-CH3] → [CH3-CH2-C(+)(CH3)-CH(CH3)-CH2-CH3] → CH3-CH2-C(OH)(CH3)-CH(CH3)-CH2-CH3 (2,3-dimethylhexan-3-ol)

Experimental Protocol: Acid-Catalyzed Hydration of this compound

To a flask containing a stirred solution of aqueous sulfuric acid (e.g., 50-85%), this compound is added slowly at a controlled temperature (e.g., 0-10 °C).[5] The mixture is stirred vigorously for a period of time until the reaction is complete, as monitored by GC. The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent like diethyl ether. The organic layer is washed, dried, and concentrated. The resulting alcohol products can be purified by distillation.

Table 2: Spectroscopic Data for 2,3-Dimethyl-2-hexanol

| Technique | Key Signals |

| ¹H NMR | Data available, specific shifts depend on solvent and instrument.[4] |

| ¹³C NMR | Data available, specific shifts depend on solvent and instrument.[4] |

Oxidation Reactions

Ozonolysis of this compound, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), will cleave the double bond to yield two carbonyl compounds. The terminal CH2 group will be converted to formaldehyde, and the C2 carbon will become the carbonyl carbon of 2,2-dimethylpentanal.[6][7] An oxidative workup (e.g., with hydrogen peroxide) would oxidize the initially formed aldehyde to a carboxylic acid, yielding 2,2-dimethylpentanoic acid and carbon dioxide (from the oxidation of formaldehyde).[6]

Experimental Protocol: Ozonolysis of this compound (Reductive Workup)

A solution of this compound in a suitable solvent (e.g., dichloromethane, methanol) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists, indicating the consumption of the alkene.[8] The excess ozone is then removed by purging with nitrogen or oxygen. A reducing agent, such as dimethyl sulfide, is added, and the reaction is allowed to warm to room temperature.[8] The solvent is removed, and the resulting carbonyl products are isolated and purified.

The reaction of this compound with potassium permanganate (B83412) can yield different products depending on the reaction conditions.

-

Cold, dilute, and basic/neutral KMnO4: This will result in the syn-dihydroxylation of the double bond, forming 3,3-dimethyl-1,2-hexanediol.[9]

-

Hot, acidic, or concentrated KMnO4: These harsh conditions will lead to the oxidative cleavage of the double bond. The terminal CH2 group will be oxidized to carbon dioxide and water, while the C2 carbon will lead to the formation of 2,2-dimethylpentanoic acid.[10][11]

Polymerization

Due to the presence of an electron-donating alkyl group, this compound can undergo cationic polymerization initiated by Lewis acids (e.g., BF3, AlCl3) in the presence of a protic co-initiator (e.g., H2O).[12] The polymerization proceeds through a carbocationic chain-end. The steric hindrance around the double bond may affect the rate and degree of polymerization.

Experimental Protocol: Cationic Polymerization (General Procedure)

In a dry, inert atmosphere, the monomer is dissolved in a non-polar solvent and cooled to a low temperature (e.g., -78 °C). The Lewis acid initiator is then added. The polymerization is typically rapid. The reaction is quenched by the addition of a protic substance like methanol. The polymer is then precipitated, washed, and dried.

Free-radical polymerization of this compound can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide upon heating or UV irradiation. However, the steric hindrance of the quaternary center may disfavor chain propagation and lead to a higher propensity for chain transfer reactions, potentially resulting in low molecular weight polymers.

Experimental Protocol: Free-Radical Polymerization (General Procedure)

The monomer and a radical initiator (e.g., AIBN) are dissolved in a suitable solvent (e.g., toluene, benzene). The solution is deoxygenated and heated to the decomposition temperature of the initiator (for AIBN, typically 60-80 °C) under an inert atmosphere.[13] The polymerization is allowed to proceed for a set time, after which the polymer is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried.

Stability

Thermal Stability

Branched alkenes like this compound can undergo thermal decomposition at elevated temperatures. The presence of the allylic quaternary carbon introduces a point of potential weakness. The pyrolysis of similar branched hexenes suggests that the initial decomposition pathways involve the cleavage of allylic C-C bonds, which are weaker than other C-C or C-H bonds.[14] This initiation step leads to the formation of free radicals, which can then propagate through a series of complex reactions including hydrogen abstraction, β-scission, and isomerization, ultimately leading to a mixture of smaller hydrocarbons.[1]

Conclusion

This compound exhibits a rich and complex chemical reactivity profile, primarily centered around its terminal double bond. Its participation in electrophilic addition reactions is often accompanied by carbocation rearrangements, a critical consideration for synthetic planning. The alkene is also susceptible to oxidative cleavage and can be polymerized under both cationic and free-radical conditions, although steric factors may influence the efficiency of these processes. Its thermal stability is limited by the potential for allylic bond cleavage at elevated temperatures. A thorough understanding of these reactivity and stability patterns is essential for the effective utilization of this compound as a building block in the synthesis of complex organic molecules and advanced materials. This guide provides the foundational knowledge and experimental context necessary for researchers and professionals to harness the synthetic potential of this versatile alkene.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. youtube.com [youtube.com]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chem.ualberta.ca [chem.ualberta.ca]

- 10. savemyexams.com [savemyexams.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Constitutional and Geometric Isomers of Hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the constitutional and geometric isomers of hexene (C₆H₁₂). Hexene isomers are not only fundamental building blocks in organic synthesis but also hold significance in various industrial applications, including polymer production and the synthesis of specialty chemicals. In the pharmaceutical sector, the specific isomeric form of a molecule can be critical to its pharmacological activity and toxicological profile. This guide offers a detailed exploration of the structural diversity of hexene isomers, their physicochemical properties, experimental protocols for their differentiation, and relevant reaction mechanisms.

Constitutional and Geometric Isomers of Hexene

Hexene has 13 constitutional (or structural) isomers, which are molecules that share the same molecular formula (C₆H₁₂) but differ in the connectivity of their atoms.[1][2] Several of these constitutional isomers also exhibit geometric (cis/trans or E/Z) isomerism due to restricted rotation around a carbon-carbon double bond.[1][2]

The 13 constitutional isomers of hexene are:

-

Hex-1-ene

-

Hex-2-ene

-

Hex-3-ene

-

2-Methylpent-1-ene

-

3-Methylpent-1-ene

-

4-Methylpent-1-ene

-

2-Methylpent-2-ene

-

3-Methylpent-2-ene

-

4-Methylpent-2-ene

-

2,3-Dimethylbut-1-ene

-

3,3-Dimethylbut-1-ene

-

2-Ethylbut-1-ene

-

2,3-Dimethylbut-2-ene

Of these, the following exhibit geometric isomerism:

-

3-Methylpent-2-ene exists as (E)-3-methylpent-2-ene and (Z)-3-methylpent-2-ene.

-

4-Methylpent-2-ene exists as (E)-4-methylpent-2-ene and (Z)-4-methylpent-2-ene.[2]

Additionally, 3-Methylpent-1-ene is a chiral molecule and exists as a pair of enantiomers (R)-3-methylpent-1-ene and (S)-3-methylpent-1-ene.

Data Presentation: Physicochemical Properties

The physical properties of hexene isomers vary depending on their structure. Branching and the position of the double bond influence boiling points, melting points, density, and refractive indices. The following table summarizes available quantitative data for several hexene isomers.

| Isomer | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) at 20°C | Refractive Index (nD) at 20°C |

| Hex-1-ene | 592-41-6 | 63.5[4] | -139.8[1] | 0.673[5] | 1.3879 |

| (E)-Hex-2-ene | 4050-45-7 | 67.9[1] | -133[1] | 0.6733 (at 25°C)[1] | 1.3936[1] |

| (Z)-Hex-2-ene | 7688-21-3 | 68.8[1] | -141.1[1] | 0.6824 (at 25°C)[1] | 1.3979[1] |

| (E)-Hex-3-ene | 13269-52-8 | 67.1[1] | -115.4[1] | 0.6772[1] | 1.3943[1] |

| (Z)-Hex-3-ene | 7642-09-3 | 66.4[1] | -137.8[1] | 0.6778[1] | 1.3947[1] |

| 2-Methylpent-1-ene | 763-29-1 | 62.1 | -135.8 | 0.680 | 1.3920 |

| 3-Methylpent-1-ene | 760-20-3 | 54.2 | -153 | 0.667 | 1.3840 |

| 4-Methylpent-1-ene | 691-37-2 | 53.9 | -153.7 | 0.664 | 1.3828 |

| 2-Methylpent-2-ene | 625-27-4 | 67.3 | -134.8 | 0.686 | 1.3990 |

| 3-Methylpent-2-ene (mixture of E/Z) | 922-62-3 | 66.4 | -135.2 | 0.695 | 1.4040 |

| 4-Methylpent-2-ene (mixture of E/Z) | 674-76-0 | 58.6 | -140.8 | 0.669 | 1.3880 |

| 2,3-Dimethylbut-1-ene | 563-78-0 | 55.6 | -138.5 | 0.677 | 1.3950 |

| 3,3-Dimethylbut-1-ene | 558-37-2 | 41.2 | -115.2 | 0.653 | 1.3760 |

| 2-Ethylbut-1-ene | 760-21-4 | 64.7 | -132.4 | 0.689 | 1.3970 |

| 2,3-Dimethylbut-2-ene | 563-79-1 | 73.2 | -74.3 | 0.708 | 1.4122 |

Experimental Protocols

Synthesis of Hexene Isomers

3.1.1. Synthesis of (E)- and (Z)-Hex-2-ene from Hex-1-ene

A common method for the synthesis of internal alkenes from terminal alkenes is through isomerization reactions, often catalyzed by transition metals.

-

Materials: Hex-1-ene, ruthenium catalyst (e.g., RuHCl(CO)(PPh₃)₃), toluene (B28343) (anhydrous), nitrogen or argon atmosphere.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the ruthenium catalyst in anhydrous toluene.

-

Add hex-1-ene to the solution.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by gas chromatography (GC) to observe the conversion of hex-1-ene to a mixture of (E)- and (Z)-hex-2-ene.

-

Once the desired conversion is achieved, cool the reaction mixture to room temperature.

-

The catalyst can be removed by passing the solution through a short column of silica (B1680970) gel.

-

The resulting mixture of hex-2-ene isomers can be separated by fractional distillation.

-

3.1.2. Synthesis of trans-2-Hexene via Dissolving Metal Reduction

A stereospecific method to produce trans-alkenes involves the reduction of an alkyne using sodium metal in liquid ammonia (B1221849).

-

Materials: Hex-2-yne, sodium metal, liquid ammonia, ammonium (B1175870) chloride.

-

Procedure:

-

In a three-necked flask fitted with a dry ice condenser and an inlet for ammonia gas, condense ammonia at -78 °C.

-

Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained.

-

Add hex-2-yne dropwise to the sodium-ammonia solution. The blue color will disappear as the reaction proceeds.

-

After the addition is complete, stir the reaction for an additional hour.

-

Quench the reaction by the careful addition of ammonium chloride to neutralize the excess sodium amide.

-

Allow the ammonia to evaporate.

-

Extract the product with a low-boiling organic solvent (e.g., pentane).

-

Wash the organic extract with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation to obtain trans-2-hexene.

-

Characterization and Separation

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying hexene isomers.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable for separating isomers based on boiling points. For enhanced separation of geometric isomers, a more polar column (e.g., DB-WAX, CP-Sil 88) can be used.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: 5 °C/min to 150 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Split injection with a split ratio of 50:1 at 250 °C.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Mass range of m/z 35-200.

-

Data Analysis: Isomers are identified based on their retention times and unique mass fragmentation patterns. For example, the mass spectrum of 1-hexene (B165129) is characterized by a prominent peak at m/z 41, corresponding to the allyl cation.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of hexene isomers.

-

Sample Preparation: Dissolve approximately 10-20 mg of the hexene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Key signals to analyze include the chemical shifts and coupling constants of the vinylic protons (typically in the range of 4.9-5.8 ppm) and allylic protons (around 2.0 ppm). The coupling constants for cis- and trans-isomers are distinct, with J(cis) typically being smaller than J(trans).

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum with proton decoupling.

-

The chemical shifts of the sp² hybridized carbons of the double bond (typically in the range of 110-140 ppm) are diagnostic of the isomer's structure.

-

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the presence of the C=C double bond and for differentiating between some types of isomers.

-

Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (NaCl or KBr).

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Key Absorptions:

-

C=C stretch: ~1640-1680 cm⁻¹ (the intensity varies with substitution).

-

=C-H stretch: ~3010-3095 cm⁻¹.

-

=C-H bend (out-of-plane): These bands are particularly useful for distinguishing substitution patterns on the double bond. For example, monosubstituted alkenes (like hex-1-ene) show strong bands around 910 and 990 cm⁻¹. Trans-disubstituted alkenes show a strong band around 965 cm⁻¹, while cis-disubstituted alkenes have a broader, weaker band around 675-730 cm⁻¹.

-

Reaction Mechanisms and Pathways

Ozonolysis of Hexene Isomers

Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond and replaces it with two carbon-oxygen double bonds, typically forming aldehydes and/or ketones. The mechanism involves the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. A reductive work-up (e.g., with zinc and water, or dimethyl sulfide) then yields the carbonyl compounds.

Caption: Generalized mechanism of ozonolysis of an alkene.

Experimental Workflow for Isomer Identification

The logical workflow for the identification and characterization of a hexene isomer sample typically involves a combination of chromatographic separation and spectroscopic analysis.

Caption: Experimental workflow for the separation and identification of hexene isomers.

Relevance to Drug Development

The principles of isomerism are of paramount importance in the pharmaceutical industry. The specific three-dimensional arrangement of atoms in a drug molecule can significantly impact its binding affinity to biological targets, its metabolic fate, and its potential for off-target effects.

While hexene itself is not a common pharmaceutical agent, hexene derivatives and the broader principles of alkene isomerism are highly relevant:

-

Bioisosteric Replacement: An alkene double bond can be used as a bioisostere for other functional groups, such as an amide bond, to improve pharmacokinetic properties. The geometry of this double bond (E or Z) can be critical for maintaining the correct conformation for biological activity.

-

Metabolic Stability: The introduction of a fluoroalkyl group via a building block like 6-fluoro-1-hexene can block metabolic oxidation at that position, thereby increasing the drug's half-life.[6]

-

Conformational Rigidity: Incorporating a double bond into a molecule can restrict its conformational flexibility. By synthesizing specific geometric isomers, medicinal chemists can lock a molecule into a bioactive conformation, leading to increased potency and selectivity.

-

Drug Synthesis: Hexene isomers serve as versatile starting materials in the synthesis of more complex molecules. The ability to control the stereochemistry of reactions involving these alkenes is crucial for the enantioselective synthesis of chiral drugs. For instance, the synthesis of certain prostaglandins (B1171923) and steroids involves the stereospecific elaboration of alkene intermediates.

References

- 1. Hexene - Wikipedia [en.wikipedia.org]

- 2. 25 constitutional isomers of molecular formula C6H12, names, functional group structural isomers carbon chain isomers structural formula skeletal formula of R/S E/Z stereoisomers geometric optical isomerism isomers of C6H12 Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 3. quora.com [quora.com]

- 4. 1-Hexene | C6H12 | CID 11597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Why Hexene Matters in Organic Chemistry | Vinati Organics [vinatiorganics.com]

- 6. benchchem.com [benchchem.com]

Solubility characteristics of 3,3-Dimethyl-1-hexene in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-Dimethyl-1-hexene in common organic solvents. Due to the limited availability of specific quantitative experimental data in peer-reviewed literature, this guide focuses on predicted solubility based on the compound's molecular structure and established principles of chemical interactions. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is an aliphatic alkene with the chemical formula C8H16.[1][2][3] Its structure, featuring a carbon-carbon double bond and a branched alkyl group, renders it a nonpolar molecule. This nonpolarity is the primary determinant of its solubility behavior, governing its interactions with various solvents. The principle of "like dissolves like" is central to understanding its solubility profile; nonpolar solutes tend to dissolve in nonpolar solvents, while they are generally immiscible with polar solvents.[4][5][6][7][8]

Predicted Solubility Characteristics

Based on the nonpolar nature of this compound, its solubility in a range of common organic solvents can be predicted. The compound is expected to be readily soluble in nonpolar and weakly polar organic solvents due to favorable van der Waals forces. Conversely, it is predicted to have very low solubility in highly polar solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Standard Temperature and Pressure (25 °C, 1 atm)

| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale |

| Hexane (B92381) | C6H14 | Nonpolar | Miscible | As a nonpolar alkane, hexane is an excellent solvent for the nonpolar this compound, with similar intermolecular dispersion forces leading to high miscibility. |

| Toluene | C7H8 | Nonpolar | Miscible | Toluene is a nonpolar aromatic hydrocarbon that will readily dissolve this compound. |

| Diethyl Ether | (C2H5)2O | Weakly Polar | Soluble | Diethyl ether possesses a small dipole moment but is predominantly nonpolar in character, making it a good solvent for nonpolar compounds. |

| Acetone | C3H6O | Polar Aprotic | Sparingly Soluble | Acetone has a significant dipole moment, making it a polar aprotic solvent. While it has some nonpolar character, its polarity will limit the solubility of the nonpolar this compound. |

| Ethanol | C2H5OH | Polar Protic | Sparingly Soluble | Ethanol is a polar protic solvent. The presence of the hydroxyl group and its hydrogen bonding capability will result in poor miscibility with a nonpolar alkene. |

| Methanol | CH3OH | Polar Protic | Insoluble | Methanol is a highly polar protic solvent and is not expected to be a good solvent for the nonpolar this compound. |

| Water | H2O | Polar Protic | Insoluble | As a highly polar molecule with strong hydrogen bonding, water is a very poor solvent for nonpolar hydrocarbons like this compound.[2][4][5] |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is reliable and relies on the precise measurement of mass.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Thermostatically controlled shaker or water bath

-

Calibrated pipettes and syringes

-

Evaporating dish or pre-weighed beaker

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume of the selected organic solvent to a series of glass vials.

-

Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of the solute is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After the equilibration period, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear, saturated supernatant using a calibrated pipette or syringe.

-

Dispense the collected sample into a pre-weighed evaporating dish or beaker.

-

Record the combined mass of the dish and the sample.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the solute. The boiling point of the solvent should be considered.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the solute residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the solute by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

Calculate the mass of the solvent in the collected sample by subtracting the mass of the solute from the total mass of the sample.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of a liquid in an organic solvent.

References

- 1. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Khan Academy [khanacademy.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pharmajournal.net [pharmajournal.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3,3-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 3,3-Dimethyl-1-hexene, a valuable branched alkene intermediate in organic synthesis. The primary method detailed is the Wittig reaction, a reliable and widely used method for the formation of carbon-carbon double bonds. This protocol outlines the preparation of the Wittig reagent and its subsequent reaction with 3,3-dimethylbutanal.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is presented in Table 1.

Table 1: Physicochemical Data of this compound [1][2][3]

| Property | Value |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol |

| CAS Number | 3404-77-1 |

| Boiling Point | 106.9 °C at 760 mmHg |

| Density | 0.72 g/cm³ |

| Refractive Index | 1.4070-1.4080 |

| Flash Point | 10.7 °C |

| Solubility | Insoluble in water; soluble in organic solvents. |

Synthesis of this compound via Wittig Reaction

The Wittig reaction provides a robust method for the synthesis of alkenes from aldehydes or ketones.[4][5] In this protocol, 3,3-dimethylbutanal is reacted with a non-stabilized phosphorus ylide, methylenetriphenylphosphorane, to yield the desired product, this compound. Non-stabilized ylides typically favor the formation of (Z)-alkenes, however, for a terminal alkene, only one isomer is possible.[6][7]

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is divided into two main parts: the preparation of the Wittig reagent (methylenetriphenylphosphorane) and the subsequent Wittig reaction with 3,3-dimethylbutanal.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyltriphenylphosphonium bromide | 357.23 | 4.29 g | 12.0 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 60 mL | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL | 11.0 mmol |

| 3,3-Dimethylbutanal | 100.16 | 1.00 g | 10.0 mmol |

| Anhydrous Diethyl Ether | - | 50 mL | - |

| Saturated aq. Ammonium (B1175870) Chloride (NH₄Cl) | - | 30 mL | - |

| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) | - | - | - |

| Hexanes (for chromatography) | - | - | - |

Part 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

-

Apparatus Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet.

-

Reagent Addition: Add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) to the flask.

-

Solvent Addition: Add 50 mL of anhydrous THF via syringe.

-